ER-819762

Descripción general

Descripción

ER 819762 es un antagonista altamente selectivo y activo por vía oral del subtipo de receptor de prostaglandina E2 EP4. Este compuesto ha mostrado un potencial significativo en el tratamiento de enfermedades inflamatorias, particularmente la artritis reumatoide, debido a su capacidad para inhibir respuestas inmunitarias específicas .

Aplicaciones Científicas De Investigación

Arthritis Models

ER-819762 has been extensively studied in collagen-induced arthritis (CIA) and glucose-6-phosphate isomerase (GPI)-induced arthritis models. In these studies, oral administration of this compound significantly suppressed disease progression and reduced cytokine levels associated with inflammation. For example:

- Collagen-Induced Arthritis : DBA/1 mice treated with this compound showed a marked decrease in joint swelling and inflammatory markers compared to control groups .

- GPI-Induced Arthritis : Similar results were observed, where this compound administration led to reduced Th1 and Th17 cytokine production .

Chronic Inflammatory Pain

In models of chronic inflammatory pain induced by complete Freund's adjuvant (CFA), this compound demonstrated significant analgesic effects. Rats treated with this compound exhibited reduced pain responses, indicating its potential as a therapeutic agent for pain management .

Table 1: Summary of Key Studies Involving this compound

Clinical Implications

The findings from these studies suggest that this compound has significant potential for clinical applications in treating inflammatory diseases such as rheumatoid arthritis and chronic pain syndromes. Its ability to selectively inhibit the EP4 receptor positions it as a promising candidate for further development in therapeutic settings.

Mecanismo De Acción

ER 819762 ejerce sus efectos uniéndose selectivamente y antagonizando el subtipo de receptor de prostaglandina E2 EP4. Este receptor está involucrado en varias respuestas inmunitarias, incluida la diferenciación de células T ayudantes y la secreción de interleucina-23. Al inhibir este receptor, ER 819762 reduce la inflamación y las respuestas inmunitarias, lo que lo hace efectivo en el tratamiento de afecciones como la artritis reumatoide .

Análisis Bioquímico

Biochemical Properties

ER-819762 acts as an antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4 with an IC50 value of 70 nM . It is selective for EP4 over other PGE2 receptor subtypes such as EP1, EP2, and EP3. In biochemical reactions, this compound interacts with enzymes and proteins involved in the immune response. For instance, it reduces the differentiation of mouse helper T cells and decreases IL-23 secretion by mouse dendritic cells . These interactions highlight the compound’s role in modulating immune responses and inflammation.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound reduces the differentiation of Th1 and Th17 cells, which are subsets of T helper cells involved in immune responses . Additionally, it decreases the secretion of IL-23 by dendritic cells, thereby impacting the overall immune response and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the EP4 receptor. By binding to the EP4 receptor, this compound inhibits the receptor’s activation by PGE2, thereby blocking downstream signaling pathways . This inhibition leads to a reduction in Th1 and Th17 cell differentiation and a decrease in IL-23 secretion by dendritic cells . The compound’s ability to modulate these pathways underscores its potential therapeutic value in treating inflammatory conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in reducing inflammation and immune responses in various in vitro and in vivo studies . Long-term effects include sustained inhibition of Th1 and Th17 cell differentiation and reduced IL-23 secretion, which contribute to its anti-inflammatory properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations (0.1 to 10 nM), the compound effectively reduces Th1 and Th17 cell differentiation and decreases IL-23 secretion . In mouse models of rheumatoid arthritis, oral administration of this compound at doses of 30 and 100 mg/kg prevents and reverses paw swelling, edema, and inflammation . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to immune response modulation. It interacts with enzymes and cofactors that regulate the synthesis and secretion of cytokines such as IL-23 . The compound’s impact on metabolic flux and metabolite levels further underscores its role in modulating immune responses and inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, thereby affecting its overall efficacy and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its ability to modulate immune responses and inflammation effectively.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ER 819762 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones de grupos funcionales para lograr la selectividad y actividad deseadas. Los pasos clave generalmente incluyen:

Formación de la Estructura Principal: Esto implica la construcción del marco de espiro[imidazobenzazepina-1,4'-piperidin]-3(2H)-ona a través de una serie de reacciones de ciclación.

Modificaciones de Grupos Funcionales: Introducción de sustituyentes específicos como el grupo 3,5-dimetilfenilo y grupos metoxi para mejorar la selectividad y la potencia.

Métodos de Producción Industrial

La producción industrial de ER 819762 probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, minimizando al mismo tiempo los costos y el impacto ambiental. Esto podría incluir:

Procesamiento por Lotes: Reactores por lotes tradicionales para cada paso de la síntesis.

Química de Flujo Continuo: Utilización de reactores de flujo continuo para mejorar la eficiencia de la reacción y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

ER 819762 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno para formar grupos funcionales específicos.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno para modificar la estructura del compuesto.

Sustitución: Reemplazo de un grupo funcional por otro para lograr las propiedades deseadas.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Como permanganato de potasio o trióxido de cromo para reacciones de oxidación.

Agentes Reductores: Como hidruro de aluminio y litio o borohidruro de sodio para reacciones de reducción.

Agentes Sustituyentes: Varios haluros o nucleófilos para reacciones de sustitución.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen intermediarios con grupos funcionales modificados que contribuyen a la estructura final de ER 819762, mejorando su actividad biológica y selectividad.

Comparación Con Compuestos Similares

Compuestos Similares

ER 819741: Otro antagonista del receptor EP4 con propiedades similares pero diferente selectividad y potencia.

ER 819763: Un compuesto con una estructura principal similar pero diferentes grupos funcionales, afectando su actividad biológica.

Singularidad de ER 819762

ER 819762 destaca por su alta selectividad y potencia para el receptor EP4, lo que lo hace particularmente efectivo en la reducción de la inflamación y las respuestas inmunitarias. Su biodisponibilidad oral también lo convierte en una opción conveniente para el uso terapéutico.

Si tiene más preguntas o necesita más detalles, no dude en preguntar!

Actividad Biológica

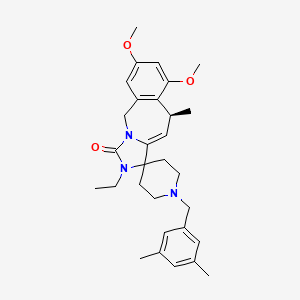

ER-819762, chemically identified as (5S)-1'[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo1,5-bbenzazepine-3,4'-piperidine]-1-one, is a highly selective antagonist of the prostaglandin E2 (PGE2) EP4 receptor. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and cancer due to its ability to modulate immune responses and influence cellular signaling pathways.

Target Receptor

This compound specifically targets the EP4 receptor , which is one of the four subtypes of prostaglandin E receptors. The antagonistic action of this compound on the EP4 receptor inhibits the receptor's activation by PGE2, a lipid mediator involved in inflammation and immune responses .

Biochemical Pathways Affected

The inhibition of EP4 receptor activation by this compound leads to several downstream effects:

- Suppression of T Helper Cell Differentiation : The compound inhibits the differentiation of T helper (Th) 1 and Th17 cells, which are critical in mediating autoimmune responses and inflammation. This is particularly relevant in conditions such as rheumatoid arthritis .

- Cytokine Production Modulation : this compound reduces the production of pro-inflammatory cytokines such as interleukin-23 (IL-23) from dendritic cells, further dampening inflammatory responses .

Pharmacological Properties

This compound exhibits an IC50 value of 70 nM against the human EP4 receptor, indicating its potency as an antagonist. It has been shown to effectively suppress Th1 and Th17 cytokine production in various experimental models .

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on immune cell function. For instance:

- Th Cell Differentiation : Studies indicate that stimulation of the EP4 receptor enhances Th1 differentiation through phosphatidylinositol 3 kinase signaling pathways. This effect can be effectively suppressed by this compound .

In Vivo Studies

The efficacy of this compound has been evaluated in several animal models:

- Collagen-Induced Arthritis (CIA) : Oral administration of this compound significantly reduced disease severity and cytokine levels in CIA models, suggesting its potential as a therapeutic agent for rheumatoid arthritis .

- Chronic Inflammatory Pain Models : The compound was also effective in reducing pain associated with complete Freund's adjuvant (CFA)-induced inflammation in rats .

Case Studies

A notable case study involved DBA/1 mice immunized with collagen type II. Mice treated with this compound showed decreased levels of inflammatory cytokines and reduced lymphocyte proliferation compared to control groups. This highlights the compound's role in modulating immune responses in autoimmune conditions .

Applications in Medicine and Industry

This compound is being explored for its potential applications in:

- Anti-inflammatory Therapies : Given its ability to inhibit pro-inflammatory pathways, it may serve as a treatment option for various inflammatory diseases including rheumatoid arthritis.

- Cancer Treatment : Preliminary findings suggest that this compound may also possess anticancer properties by targeting cell cycle regulation and inducing apoptosis in cancer cells .

Propiedades

IUPAC Name |

(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N3O3/c1-7-33-29(34)32-19-24-16-25(35-5)17-26(36-6)28(24)22(4)15-27(32)30(33)8-10-31(11-9-30)18-23-13-20(2)12-21(3)14-23/h12-17,22H,7-11,18-19H2,1-6H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKFBAJRCGOKJJ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)N2CC3=C(C(C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)N2CC3=C([C@H](C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.